molecular formula C13H15NO B13130368 2-Isopropyl-8-methoxyquinoline

2-Isopropyl-8-methoxyquinoline

Cat. No.: B13130368
M. Wt: 201.26 g/mol
InChI Key: UYWZHSDLIDOXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-8-methoxyquinoline is a chemical compound based on the quinoline scaffold, a structure of significant interest in medicinal and industrial chemistry. Quinoline and its derivatives, particularly those with methoxy substitutions like 8-methoxyquinoline, are recognized as versatile feedstock for synthesizing compounds with various biological activities . Researchers value these structures for their potential pharmacological properties, which include antimicrobial, antifungal, and anticancer activities . The 8-methoxyquinoline core, a key structural motif, has been reported to exhibit strong antibacterial and antifungal activities in scientific studies . The specific addition of an isopropyl group at the 2-position is a common structural modification aimed at enhancing the molecule's lipophilicity and potentially its interaction with biological targets, which is a critical parameter in drug discovery . The mechanism of action for quinoline derivatives can be complex and is often linked to their ability to function as metal chelators. Related compounds, such as 8-hydroxyquinoline (8-HQ), are known to exert antimicrobial effects by chelating essential metal ions like Zn²⁺, Cu²⁺, and Mn²⁺, thereby disrupting metal homeostasis in microbial cells . While the precise mechanism of this compound is an area for further investigation, its structural similarity to these active compounds makes it a candidate for research into novel antibacterial or antifungal agents, especially in the face of growing antibiotic resistance . This compound is presented to the scientific community as a building block for the synthesis of more complex molecules and for probing structure-activity relationships. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can use this product to develop new pharmacologically active scaffolds or to explore its potential in other fields, such as materials science.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

8-methoxy-2-propan-2-ylquinoline

InChI

InChI=1S/C13H15NO/c1-9(2)11-8-7-10-5-4-6-12(15-3)13(10)14-11/h4-9H,1-3H3

InChI Key

UYWZHSDLIDOXSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2OC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-8-methoxyquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. Transition metal-catalyzed reactions and green chemistry principles are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted quinoline derivatives, which can have varied biological and chemical properties .

Scientific Research Applications

Biological Activities

The biological activities of 2-Isopropyl-8-methoxyquinoline are extensive, with research highlighting several key areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of 8-hydroxyquinoline, including this compound, exhibit significant antimicrobial properties. These compounds show activity against a range of pathogens, including bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Research has indicated that this compound possesses anticancer activities. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Specific derivatives have demonstrated IC50 values indicating their potency against human cancer cells such as A-549 (lung carcinoma) and HeLa (cervical carcinoma) cells .

Table 1: Anticancer Activity of this compound Derivatives

Cell LineIC50 (µM)Reference
A-549 (Lung)5.6
HeLa (Cervical)Varies
HepG2 (Liver)Varies

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against viruses such as Dengue virus. The mechanism appears to involve inhibiting early stages of viral replication rather than directly killing the virus .

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of various derivatives of 8-hydroxyquinoline, researchers found that compounds with specific substitutions exhibited enhanced activity against multiple cancer cell lines. The most potent derivative was noted to have an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of synthesized derivatives against Dengue virus serotype 2. The study reported significant inhibitory effects with selectivity indices indicating favorable safety profiles for further development .

Conclusion and Future Directions

The applications of this compound highlight its potential as a versatile compound in medicinal chemistry. Its broad spectrum of biological activities makes it a valuable candidate for drug development aimed at treating infections and cancers. Future research should focus on optimizing synthesis methods, understanding mechanisms of action, and conducting preclinical trials to evaluate safety and efficacy comprehensively.

Mechanism of Action

The mechanism of action of 2-Isopropyl-8-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse properties depending on substituent positions and types. Below is a detailed comparison of 2-isopropyl-8-methoxyquinoline with structurally related compounds:

Substituent Position Effects

  • This compound vs. 7-Isopropyl-8-quinolinol: Substituting isopropyl at position 2 (vs. 7) alters steric and electronic effects. Position 2 substitution in quinoline derivatives is associated with enhanced thermal stability and lipophilicity, making it favorable for applications requiring membrane permeability (e.g., antimicrobial agents) . 7-Isopropyl-8-quinolinol, in contrast, may exhibit different solubility profiles due to reduced symmetry, affecting its performance as a corrosion inhibitor .
  • 8-Methoxy vs. In contrast, 5-methoxy derivatives (e.g., 5-methoxy-8-quinolinol) show stronger antimicrobial activity due to optimized steric interactions with bacterial targets .

Substituent Type Effects

  • Isopropyl vs. Methyl Groups: 2-Methyl-8-quinolinol (C₁₀H₉NO) has a lower molecular weight and higher solubility in polar solvents compared to this compound. However, the isopropyl group confers greater lipophilicity, improving bioavailability in hydrophobic environments . Synthesis Yields: Alkylation with isopropyl lithium (for isopropyl derivatives) typically yields 20–30% under optimized conditions, while methyl derivatives are synthesized in higher yields (e.g., 50–70%) due to simpler reaction kinetics .
  • Methoxy vs. Hydroxy Groups: The methoxy group in this compound acts as a protective group, enabling controlled demethylation to 2-isopropyl-8-quinolinol (IV). This contrasts with 8-hydroxyquinoline derivatives, which are directly reactive but less stable under oxidative conditions .

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